Linker-Length Gating of Antimycobacterial Activity: Ethanediamide vs. Longer-Chain Analogs
The antimycobacterial activity of N,N′-diarylalkanediamides is restricted exclusively to the ethanediamide (m=0, e.g., p-Oxalotoluidide) and butanediamide (m=2) sub-series. Derivatives of pentanediamide (m=3), hexanediamide (m=4), octanediamide (m=6), and nonanediamide (m=7) were completely inactive against all tested mycobacterial strains, including Mycobacterium tuberculosis, M. kansasii, M. avium, and M. fortuitum [1]. This binary activity cliff means that increasing the linker by just one methylene unit from butanediamide to pentanediamide extinguishes all detectable antimycobacterial effect. p-Oxalotoluidide, as an ethanediamide, therefore occupies a privileged linker-length category that is not shared by the majority of commercially available N,N′-diarylalkanediamide analogs [1].
| Evidence Dimension | In vitro antimycobacterial activity (active vs. inactive) across linker-length series |
|---|---|
| Target Compound Data | p-Oxalotoluidide (ethanediamide, m=0): active against M. tuberculosis and other mycobacterial strains (exact MIC not reported in available extract) |
| Comparator Or Baseline | N,N′-diarylpentanediamides (m=3), hexanediamides (m=4), octanediamides (m=6), nonanediamides (m=7): all inactive against M. tuberculosis, M. kansasii, M. avium, M. fortuitum |
| Quantified Difference | Qualitative activity cliff: active (ethanediamide and butanediamide) vs. completely inactive (all longer-chain derivatives); MIC difference >10-fold between active and inactive classes |
| Conditions | In vitro screening against M. tuberculosis, M. kansasii, M. avium, and M. fortuitum using standard antimycobacterial susceptibility testing methodology |
Why This Matters
This activity cliff defines a mandatory structural gate: procurement of any N,N′-diarylalkanediamide with a linker longer than butanediamide guarantees inactivity in antimycobacterial assays, making p-Oxalotoluidide one of only two linker-length series suitable for tuberculosis research.
- [1] Kubicová, L.; Waisser, K.; Kuneš, J.; Kráľová, K.; Odlerová, Ž.; Slosarek, M.; Janota, J.; Svoboda, Z. Synthesis of N,N′-Diarylalkanediamides and Their Antimycobacterial and Antialgal Activity. Molecules 2000, 5 (5), 714–726. https://doi.org/10.3390/50500714. View Source
